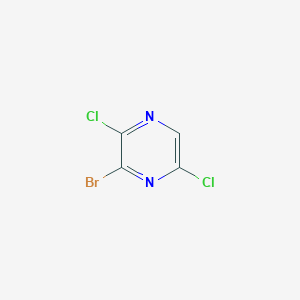

3-Bromo-2,5-dichloropyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4HBrCl2N2 |

|---|---|

Molecular Weight |

227.87 g/mol |

IUPAC Name |

3-bromo-2,5-dichloropyrazine |

InChI |

InChI=1S/C4HBrCl2N2/c5-3-4(7)8-1-2(6)9-3/h1H |

InChI Key |

GDSIDODSAUTPKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)Br)Cl |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 3 Bromo 2,5 Dichloropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The reactivity of halogenated pyrazines in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their synthetic utility. The electron-deficient nature of the pyrazine (B50134) ring, further amplified by the presence of multiple electron-withdrawing halogen atoms, renders the carbon atoms of the C-X bonds susceptible to attack by nucleophiles.

Selective Displacement of Halogen Atoms by Nucleophiles

In polyhalogenated systems like 3-Bromo-2,5-dichloropyrazine, the regioselectivity of nucleophilic attack is a critical consideration. The positions on the pyrazine ring exhibit different levels of activation towards SNAr. Generally, the reactivity of halopyridines and related azines towards nucleophiles follows a predictable pattern, often influenced by the position of the heteroatoms and the nature of the substituents. researchgate.netescholarship.org For pyrazines, the carbon atoms adjacent to the nitrogen atoms are highly activated.

Studies on related polyhalogenated heterocycles provide insights into the expected reactivity of this compound. For instance, in 2-substituted 3,5-dichloropyrazines, the site of nucleophilic attack is directed by the electronic nature of the substituent at the 2-position. researchgate.net An electron-withdrawing group at this position preferentially directs nucleophilic attack to the 5-position, while an electron-donating group favors substitution at the 3-position. researchgate.net This suggests that in this compound, the inherent electronic effects of the bromine and chlorine atoms, as well as their positions relative to the nitrogen atoms, will govern which halogen is displaced first.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I. However, in many heterocyclic systems, the position of the halogen and the reaction conditions can override this trend. nih.gov For multi-halogenated pyrazines, the competition between the different halogen atoms as leaving groups is a key feature of their reactivity.

Regiocontrol in Sequential SNAr Reactions on Multi-Halogenated Pyrazines

The ability to perform sequential SNAr reactions on multi-halogenated pyrazines allows for the controlled introduction of different substituents, leading to highly functionalized and unsymmetrically substituted pyrazine derivatives. The regiocontrol in these sequential reactions is dictated by the modification of the electronic properties of the pyrazine ring after the first substitution.

The introduction of a nucleophile in the first step alters the electron density of the ring, thereby influencing the position of the second attack. For example, if the first nucleophile is electron-donating, it will deactivate the ring towards further substitution and direct the next incoming nucleophile to a different position compared to a scenario where the first substituent is electron-withdrawing. This principle is well-documented for other polyhalogenated heterocycles and is a powerful tool for synthetic chemists. wuxiapptec.comdur.ac.uk

Computational methods, such as Density Functional Theory (DFT) calculations, have become instrumental in predicting the regioselectivity of SNAr reactions on complex heterocyclic systems. researchgate.net By analyzing factors like the Fukui index and activation energies for nucleophilic attack at different positions, a rationale for the observed experimental outcomes can be established. researchgate.net

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For a substrate like this compound, these reactions provide a versatile platform for the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is often exploited to achieve selective transformations. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > Cl > F, which is based on the bond dissociation energies of the carbon-halogen bonds. escholarship.org This inherent difference in reactivity allows for selective coupling at the more reactive C-Br bond, leaving the C-Cl bonds intact for subsequent transformations.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. mdpi.com For this compound, this reaction offers a direct route to arylated pyrazines.

Given the higher reactivity of the C-Br bond compared to the C-Cl bond in Suzuki-Miyaura couplings, it is expected that the reaction of this compound with an arylboronic acid would proceed selectively at the 3-position. rsc.orgrsc.org This regioselectivity allows for the synthesis of 3-aryl-2,5-dichloropyrazines. Subsequent coupling at the chloro-substituted positions would require more forcing reaction conditions. escholarship.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. researchgate.netbeilstein-journals.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Heterocycles

| Halogenated Heterocycle | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 2,5-Dibromopyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/Water | 2-Bromo-5-phenylpyrazine | 85 | rsc.org |

| 2,3-Dichloropyrazine (B116531) | (2-Methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 2-Chloro-3-(2-methoxyphenyl)pyrazine | 78 | researchgate.net |

| 3,5-Dichloropyridazine | (2-Fluoro-5-bromopyridin-3-yl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane (B91453) | 3-Chloro-5-(2-fluoro-5-bromopyridin-3-yl)pyridazine | Major isomer | rsc.org |

| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 2-Chloro-5-phenylpyrimidine | 92 | rsc.org |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of alkynyl-substituted aromatic compounds. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, Sonogashira coupling would be expected to occur preferentially at the C-Br bond. This would lead to the formation of 3-alkynyl-2,5-dichloropyrazines. The resulting products are valuable intermediates for the synthesis of more complex molecules, including π-conjugated systems and biologically active compounds. rsc.orgchemchart.com As with Suzuki-Miyaura coupling, the reaction conditions can be tuned to control the selectivity and yield of the desired products.

Table 2: Examples of Sonogashira Coupling with Polyhalogenated Heterocycles

| Halogenated Heterocycle | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2,5-Dibromopyrazine | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 2-Bromo-5-(phenylethynyl)pyrazine | 75 | rsc.org |

| 2,3-Dichloropyrazine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 2-Chloro-3-(phenylethynyl)pyrazine | 68 | researchgate.net |

| 3,5-Dibromo-2,6-dichloropyridine (B8238365) | (Trimethylsilyl)acetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 3-Bromo-2,6-dichloro-5-((trimethylsilyl)ethynyl)pyridine | 85 | rsc.org |

Heck and Stille Coupling Reactions

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. rsc.org For this compound, this reaction would enable the introduction of alkenyl substituents, again with expected initial reactivity at the C-Br position. The reaction conditions, particularly the choice of catalyst and base, are critical for successful coupling. researchgate.net

The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. harvard.edu A key advantage of the Stille reaction is its tolerance of a wide range of functional groups. mdpi.com Similar to the other cross-coupling reactions, the reaction of this compound with an organostannane would be expected to proceed with high selectivity at the C-Br bond. researchgate.net

Table 3: Overview of Heck and Stille Coupling Reactions

| Coupling Reaction | Halogenated Heterocycle | Coupling Partner | Catalyst | Conditions | Product Type | Reference |

| Heck | 2,3-Dichloropyrazine | Ethyl acrylate | Pd(OAc)₂/X-Phos | Base, 90 °C | 2,3-Dialkenylpyrazine | rsc.org |

| Stille | 2,3-Dichloropyrazine | Stannylated terpyridine | Pd(PPh₃)₄ | NMP, 80 °C | Pyrazine-terpyridine ligand | rsc.org |

| Stille | 3-Bromo-5-chloro-1,2,4-thiadiazole | Arylstannane | Pd(dppf)Cl₂ | CsF, Dioxane | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.gov |

Catalytic Systems and Ligand Effects in Pyrazine Cross-Couplings

The reactivity of halogenated pyrazines in cross-coupling reactions is significantly influenced by the choice of catalyst and ligands. The electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms, makes it susceptible to nucleophilic attack but can also impact the efficiency of catalytic cycles. clockss.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming carbon-carbon bonds with pyrazine scaffolds. rsc.orgresearchgate.net The specific halogen atom that participates in the reaction can often be controlled by the reaction conditions. For instance, in polyhalogenated pyridines, the bond dissociation energy of the carbon-halogen bond can dictate the site of reaction, with C-I bonds being more reactive than C-Br, and C-Br more reactive than C-Cl. rsc.org This principle generally extends to pyrazine systems.

Ligands play a crucial role in modulating the reactivity and selectivity of the palladium catalyst. nih.gov Sterically bulky phosphine (B1218219) ligands, such as those developed by Buchwald, and N-heterocyclic carbene (NHC) ligands are known to enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle. nih.gov In some cases, the choice of ligand can even invert the "innate" selectivity of a reaction, allowing for coupling at a less reactive position. nih.gov For example, in the cross-coupling of 2,4-dichloropyridines, different ligands can promote selective reaction at either the C2 or C4 position. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the principles of ligand effects on dichloropyridines and other dihaloheteroarenes suggest that similar control could be exerted on this substrate. nih.gov

Ligand-free conditions, often referred to as "Jeffery" conditions, can also be employed and have been shown to enhance selectivity in certain cases, potentially through the involvement of multinuclear palladium species. nih.gov The use of π-acidic alkene ligands like dibenzylideneacetone (B150790) (dba) can also positively influence palladium-catalyzed cross-coupling by stabilizing catalytic intermediates. rsc.org

The following table summarizes different catalytic systems used in the cross-coupling of various halopyrazines and related heterocycles, illustrating the types of catalysts and ligands that could be applicable to this compound.

| Catalyst | Ligand | Reactants | Reaction Type | Key Observation | Reference |

| Pd(PPh₃)₄ | PPh₃ | 2-Amino-5-bromopyrazine and pyridyl boronic acids | Suzuki | Moderate yields, independent of base. | rsc.org |

| Pd(PPh₃)₄ | PPh₃ | Chloropyrazine and 2-pivaloylaminophenyl boronic acid | Suzuki | Reaction at room temperature due to the activating effect of the pivaloylamino group. | rsc.org |

| Pd(OAc)₂ | X-Phos | 2,3-Dichloropyrazine and ethyl acrylate | Heck | Temperature-dependent product distribution. | rsc.org |

| [Pd(allyl)Cl]₂ | PPh₃ | Chloropyrazine and phenylacetylene | Sonogashira | Quantitative conversion to diarylacetylene. | rsc.org |

| PdCl₂(dcpp) | dcpp | Chloropyridines and tetrabutylammonium (B224687) 2-pyridylborate salts | Suzuki | Good to excellent yields. | mdpi.com |

| Pd(dba)₂ | XPhos | 2-Pyridyl zinc halides and bromopyridines | Negishi | Effective for synthesizing 2,2'-bipyridine (B1663995) derivatives. | mdpi.com |

Lithiation and Related Organometallic Reactions on Halogenated Pyrazines

The high reactivity of diazines like pyrazine towards nucleophiles can make direct metallation challenging due to competing addition reactions. clockss.org The use of non-nucleophilic lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is often necessary to achieve deprotonation. clockss.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netacs.orgnih.gov This method involves a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. nih.gov While electrophilic halogenation of the pyrazine nucleus can be difficult due to its electron-deficient nature, DoM provides an alternative route for introducing substituents. cmu.edu

Various functional groups can act as DMGs on pyrazine and other azaaromatic rings, including halo, amido, and carbamate (B1207046) groups. researchgate.net For instance, the aryl O-carbamate group is a particularly strong DMG. acs.orgnih.gov In the context of halogenated pyrazines, the halogen atoms themselves can influence the site of metallation.

Once the lithiated pyrazine intermediate is formed, it can be reacted with a variety of electrophiles to introduce new functional groups. This "quenching" step allows for the synthesis of diverse substituted pyrazines. For example, lithiated pyrazines can be quenched with electrophiles like iodine to produce iodinated pyrazines. rsc.orggoogle.com

The regioselectivity of these reactions is a key consideration. In some cases, a kinetically formed lithiated species may rearrange to a more thermodynamically stable isomer. For instance, the lithiation of certain di- and trihalopyridines can lead to an initial lithiated intermediate that rapidly isomerizes. capes.gov.br

The use of mixed metal bases, such as TMP-based lithium-zinc combinations, can provide access to zincated and magnesiated pyrazine intermediates. rsc.orgresearchgate.net These organometallic species can also be quenched with various electrophiles, often with the aid of a copper co-catalyst for reactions like allylations and acylations. rsc.org

The table below provides examples of quenching reactions of metallated azaheterocycles with various electrophiles.

| Metallated Heterocycle | Metallating Agent | Electrophile | Product | Yield | Reference |

| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | I₂ | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | 78% | rsc.org |

| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | Allyl bromide (with CuCN·2LiCl) | 3-Allyl-6-chloroimidazo[1,2-a]pyrazine | 56% | rsc.org |

| 6-Chloroimidazo[1,2-a]pyrazine | TMP₂Zn·2MgCl₂·2LiCl | I₂ | 6-Chloro-8-iodoimidazo[1,2-a]pyrazine | 55% | rsc.org |

| 5-Bromo-2,3-dichloropyridine | n-Butyl lithium | I₂ | 2,3-Dichloro-5-iodopyridine | - | google.com |

Reductive Transformations of Halogen Atoms

The selective reduction of carbon-halogen bonds is a valuable transformation in organic synthesis. In the context of polyhalogenated heterocycles, achieving selective dehalogenation can be a synthetic challenge. Reductive dehalogenation can be a competing side reaction in transition metal-catalyzed cross-coupling reactions, particularly when using nickel catalysts. mdpi.com

Functional Group Interconversions Involving Halogen Substituents

Halogen atoms on a pyrazine ring are versatile handles for a wide range of functional group interconversions (FGI). imperial.ac.ukyoutube.comslideshare.net These transformations allow for the conversion of the initial halogenated scaffold into a variety of other substituted pyrazines.

One of the most common FGIs for halo-heterocycles is nucleophilic aromatic substitution (S_NAr). The electron-deficient nature of the pyrazine ring facilitates the displacement of halide ions by various nucleophiles. For example, 2,3-dichloropyrazine reacts with nucleophiles like amines and enolate anions, typically resulting in the selective displacement of the C-2 chloro group. wuxibiology.com

Halogen-metal exchange is another important FGI. Treating a halopyrazine with an organolithium reagent like n-butyllithium can lead to the formation of a lithiated pyrazine, which can then be trapped with an electrophile as described in section 3.3.2. google.comucl.ac.uk This method is particularly useful for introducing functionality at the position of the original halogen atom.

Derivatization and Scaffold Construction Utilizing 3 Bromo 2,5 Dichloropyrazine

Synthesis of Monosubstituted and Disubstituted Pyrazine (B50134) Derivatives

The distinct electronic environment of the C-Br and C-Cl bonds in 3-bromo-2,5-dichloropyrazine allows for regioselective substitution reactions, primarily through nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. This selectivity is crucial for the controlled synthesis of monosubstituted and disubstituted pyrazine derivatives.

Research has demonstrated that the bromine atom at the 3-position is generally more susceptible to displacement than the chlorine atoms at the 2- and 5-positions under specific reaction conditions. This difference in reactivity enables the selective introduction of a variety of substituents. For instance, in reactions with certain nucleophiles, the bromine can be selectively replaced while leaving the chloro groups intact, leading to the formation of 3-substituted-2,5-dichloropyrazines. Subsequent reactions can then be employed to substitute one or both of the chlorine atoms, providing access to di- or trisubstituted pyrazines.

Conversely, under different catalytic systems, such as certain palladium-catalyzed cross-coupling reactions, the reactivity order can be altered, allowing for selective functionalization at the chloro-substituted positions. This tunable reactivity is a significant advantage in the construction of diverse pyrazine-based molecules.

Table 1: Examples of Monosubstituted and Disubstituted Pyrazine Derivatives from Halogenated Pyrazines This table is illustrative and provides a general overview of substitution patterns achievable with halogenated pyrazines. Specific examples starting directly from this compound are dependent on specific research reports.

| Starting Material | Reagent/Catalyst | Product | Substitution Type |

| Halogenated Pyrazine | Nucleophile (e.g., amine, alkoxide) | Monosubstituted Pyrazine | SNAr |

| Monosubstituted Pyrazine | Second Nucleophile/Cross-coupling | Disubstituted Pyrazine | SNAr / Cross-coupling |

| Dihalogenated Pyrazine | Organoboron reagent / Pd catalyst | Disubstituted Pyrazine | Suzuki Coupling |

Creation of Fused Pyrazine Systems

The pyrazine core of this compound is an excellent platform for the construction of fused heterocyclic systems, which are prevalent in biologically active molecules and functional materials.

The synthesis of pyrrolopyrazines often involves the annulation of a pyrrole (B145914) ring onto the pyrazine core. While direct synthesis from this compound is not extensively documented in readily available literature, the general strategies for pyrrolopyrazine synthesis can be adapted. A common approach involves a sequence of cross-coupling and cyclization reactions. For example, a Sonogashira coupling of a halogenated pyrazine with a terminal alkyne can be followed by an intramolecular cyclization to form the pyrrolo[2,3-b]pyrazine scaffold. rsc.orgrsc.orgresearchgate.net The presence of multiple halogen atoms on this compound offers the potential for sequential and regioselective annulations.

Another strategy involves the reaction of an aminopyrazine with a suitable carbonyl compound. The starting this compound could potentially be converted to an aminopyrazine derivative, which would then undergo cyclization to form the pyrrolopyrazine ring system. The regioselectivity of such a reaction would be a key consideration.

The synthesis of imidazo[1,5-a]pyrazines can be achieved through various synthetic routes. One established method involves the condensation of an aminopyrazine with an α-haloketone or a related species, followed by cyclization. In the context of this compound, a synthetic pathway could involve the initial selective substitution of one of the halogens with an amino group. The resulting amino-dihalopyrazine could then be reacted with a suitable reagent to construct the imidazole (B134444) ring, leading to the formation of a substituted imidazo[1,5-a]pyrazine (B1201761) scaffold. The remaining halogen atoms on the pyrazine ring would then be available for further functionalization, allowing for the generation of a diverse library of compounds. nih.gov

Research into c-Src inhibitors for the treatment of acute ischemic stroke has led to the synthesis and evaluation of a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives. nih.gov This highlights the therapeutic potential of this scaffold.

Development of Hybrid Scaffolds Incorporating the Pyrazine Core

The concept of hybrid scaffolds involves the combination of the pyrazine core with other pharmacophoric fragments to create novel molecular architectures with potentially enhanced or synergistic biological activities. The multiple reactive sites on this compound make it an ideal starting point for the development of such hybrids.

Through sequential and regioselective substitution reactions, different molecular moieties can be introduced at the 2-, 3-, and 5-positions of the pyrazine ring. For instance, a Suzuki or Stille coupling could be used to introduce an aryl or heteroaryl group at one position, while a Buchwald-Hartwig amination could install an amino-containing fragment at another. This modular approach allows for the systematic exploration of chemical space and the generation of complex molecules with tailored properties.

Multi-Component Reactions (MCRs) for Complexity Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. The use of highly functionalized building blocks like this compound in MCRs can lead to a rapid increase in molecular complexity and diversity.

While specific MCRs involving this compound are not prominently reported, the reactivity of its C-halogen bonds makes it a suitable candidate for inclusion in such reactions. For example, it could potentially participate in palladium-catalyzed MCRs that involve sequential cross-coupling events. An MCR strategy could enable the one-pot synthesis of highly substituted pyrazine derivatives or fused systems that would otherwise require lengthy multi-step syntheses.

Lack of Publicly Available Research on Computational and Theoretical Investigations of this compound

Following a comprehensive search of scholarly articles, academic databases, and scientific literature, it has been determined that there are no publicly available computational and theoretical investigations specifically focused on the chemical compound this compound. The search for detailed research findings, including electronic structure analysis and quantum chemical calculations for its reaction mechanisms, did not yield any specific studies for this particular molecule.

The requested article structure, which includes in-depth subsections on Frontier Molecular Orbital (FMO) Theory, Molecular Electrostatic Potential (MEP) Mapping, charge distribution, transition state analysis, and reaction coordinate mapping, necessitates access to dedicated computational chemistry research. Without such studies, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and includes the required data tables and detailed findings.

Therefore, the content for the following sections and subsections cannot be provided at this time due to the absence of relevant scientific research:

Computational and Theoretical Investigations of 3 Bromo 2,5 Dichloropyrazine5.1. Electronic Structure Analysis5.1.1. Frontier Molecular Orbital Fmo Theory Homo Lumo Analysis 5.1.2. Molecular Electrostatic Potential Mep Mapping for Reactivity Prediction5.1.3. Charge Distribution and Bond Analysis5.2. Quantum Chemical Calculations for Reaction Mechanism Elucidation5.2.1. Transition State Analysis5.2.2. Reaction Coordinate Mapping

Prediction of Intermolecular Interactions

Computational methods are instrumental in predicting and analyzing the non-covalent interactions that govern the behavior of molecules in various environments. For this compound, these interactions are primarily driven by its halogen substituents and the π-system of the pyrazine (B50134) ring.

While this compound does not possess classical hydrogen bond donors, the nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors. In a biological context, this molecule could interact with amino acid residues that are hydrogen bond donors, such as serine, threonine, or lysine.

Interactive Data Table: Predicted Hydrogen Bond Acceptor Sites and Their Properties

| Atom | Type | Partial Charge (Calculated) | Predicted Interaction Energy (kcal/mol) with a Model Donor (e.g., H₂O) |

| N1 | Pyrazine Nitrogen | -0.45 | -3.5 to -5.0 |

| N4 | Pyrazine Nitrogen | -0.48 | -3.8 to -5.2 |

The electron-deficient pyrazine ring, further deactivated by the electron-withdrawing halogen atoms, makes this compound a candidate for π-π stacking interactions with electron-rich aromatic systems. These interactions are crucial for molecular recognition and the stability of molecular complexes.

Furthermore, the bromine and chlorine atoms on the pyrazine ring can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the scaffold it is attached to. In this compound, the bromine atom is expected to be the stronger halogen bond donor compared to the chlorine atoms.

Computational studies on similar halogenated aromatic compounds have shown that halogen bonding and π-π stacking can coexist and even exhibit cooperativity, where the presence of one interaction enhances the strength of the other nih.govresearchgate.netnih.gov. Symmetry-Adapted Perturbation Theory (SAPT) is a computational method used to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. For halogen bonding, the electrostatic and dispersion components are typically dominant nih.gov.

Interactive Data Table: Predicted Non-Covalent Interaction Strengths for this compound

| Interaction Type | Interacting Partner (Example) | Predicted Interaction Energy (kcal/mol) | Dominant Energy Component (from SAPT) |

| π-π Stacking | Benzene | -2.0 to -4.0 | Dispersion |

| Halogen Bonding (Br) | Pyridine (B92270) | -3.0 to -5.5 | Electrostatics, Dispersion |

| Halogen Bonding (Cl) | Pyridine | -1.5 to -3.0 | Electrostatics, Dispersion |

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions in real space mdpi.com. This method is based on the electron density and its derivatives. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified.

For this compound, RDG analysis would reveal regions of weak, non-covalent interactions. These are typically visualized as isosurfaces between interacting molecules, with the color of the isosurface indicating the nature of the interaction:

Blue: Strong attractive interactions (e.g., strong hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes).

In the context of this compound, RDG analysis would be expected to show green surfaces corresponding to van der Waals interactions and halogen bonds, and potentially blue-green surfaces for stronger halogen bonds or hydrogen bonds with suitable partners mdpi.com.

Computational Studies on Regioselectivity in Polyhalogenated Pyrazine Reactions

Polyhalogenated pyrazines like this compound can undergo various reactions, such as nucleophilic aromatic substitution (SNAr). The presence of multiple, different halogen atoms raises the question of regioselectivity – which halogen is preferentially substituted?

Computational chemistry provides powerful tools to predict the regioselectivity of such reactions. The reactivity of the different positions on the pyrazine ring can be assessed by calculating various electronic structure parameters.

Key Computational Approaches:

Analysis of Ground-State Properties: The partial atomic charges and the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most electrophilic sites susceptible to nucleophilic attack. The carbon atom with the most positive partial charge and the largest LUMO coefficient is often the preferred site of attack.

Calculation of Reaction Intermediates and Transition States: A more rigorous approach involves modeling the reaction pathway for substitution at each halogenated position. This includes calculating the energies of the Meisenheimer intermediates and the corresponding transition states. The reaction is predicted to proceed via the pathway with the lowest activation energy.

For this compound, the relative reactivity of the C-Br bond versus the C-Cl bonds would be of primary interest. Generally, the C-Br bond is weaker than the C-Cl bond, which might suggest preferential substitution at the bromine position. However, electronic effects from the pyrazine ring and the other halogen substituents can significantly influence the reactivity.

Interactive Data Table: Calculated Parameters for Predicting Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position | Halogen | Calculated Partial Charge on Carbon | LUMO Coefficient on Carbon | Predicted Relative Activation Energy (kcal/mol) |

| C2 | Cl | +0.28 | 0.35 | Higher |

| C3 | Br | +0.25 | 0.45 | Lower |

| C5 | Cl | +0.30 | 0.40 | Intermediate |

These computational predictions are invaluable for guiding synthetic efforts and understanding the underlying electronic factors that control the reactivity of polyhalogenated pyrazines.

Advanced Applications of 3 Bromo 2,5 Dichloropyrazine As a Synthetic Intermediate

Precursor in Pharmaceutical Research

No specific data was found for 3-Bromo-2,5-dichloropyrazine in this context.

Design and Synthesis of Novel Pharmacophore Scaffolds

No specific data was found for this compound in this context.

Intermediate in the Synthesis of Ligands for Protein Targets

No specific data was found for this compound in this context.

Building Block for Bioactive Heterocyclic Compounds

No specific data was found for this compound in this context. While pyrazine (B50134) heterocycles are fundamental to many bioactive compounds, specific examples originating from this particular starting material are not documented in the provided search results. mdpi.com

Role in Agrochemical Development

No specific data was found for this compound in this context.

Development of Crop Protection Agents

No specific data was found for this compound in this context.

Contributions to Materials Science

The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature due to the two nitrogen atoms, make it a valuable scaffold in materials science. The introduction of halogen substituents, such as in this compound, further enhances its utility. The multiple reactive sites on this compound—one bromine and two chlorine atoms—allow for its use as a versatile building block in the synthesis of complex functional materials through various cross-coupling and substitution reactions. This versatility enables the precise tuning of the electronic and photophysical properties of the resulting materials.

Precursor for Advanced Polymeric Materials

Halogenated pyrazines are recognized as important monomers for the creation of high-performance polymers. Their ability to be incorporated into polymer chains can yield materials with specific, desirable electronic and optical properties. google.com Polypyrazine derivatives, for instance, are utilized as conjugated polymers in various applications. acs.org

The structure of this compound, with its three halogen atoms, makes it an ideal candidate for polymerization reactions. The distinct reactivity of the bromine atom compared to the chlorine atoms can be exploited to control the polymerization process, such as in step-growth polycondensation reactions. This allows for the synthesis of well-defined polymer architectures. While specific research focusing solely on the polymerization of this compound is not widely documented, patents and studies on related halogenated pyrazines establish their role in producing advanced polymers like polyesters and polyarylates. google.com The pyrazine unit, when integrated into a polymer backbone, can significantly influence the material's thermal stability, conductivity, and photophysical behavior.

Table 1: Halogenated Heterocycles as Polymer Precursors

| Precursor Type | Polymer Class | Resulting Material Application |

|---|---|---|

| Substituted Biphenyl Pyrazines | High-Performance Polymers (e.g., Polyesters, Polyarylates) | Engineering plastics, advanced composites google.com |

Intermediate in the Synthesis of Electron Luminescent Materials

The field of organic electronics has seen significant advancements through the development of novel electron luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). Pyrazine derivatives are at the forefront of this research, serving as the core for highly efficient emitters across the visible spectrum. nih.govoptica.orguq.edu.aursc.orgfrontiersin.org The electron-deficient pyrazine ring is a key component in designing molecules with intramolecular charge transfer (ICT) characteristics, which is fundamental for luminescence. researchgate.net

This compound is an exemplary starting material for the synthesis of these advanced luminescent molecules. The halogen atoms serve as reactive handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are standard methods for constructing the complex π-conjugated systems required for electroluminescence. researchgate.net By reacting this compound with various aryl or heteroaryl boronic acids or organostannanes, chemists can systematically build a library of pyrazine-based fluorophores.

Research has demonstrated the successful application of various pyrazine-cored molecules in OLEDs:

Thieno-[3,4-b]-pyrazine derivatives have been synthesized and used as non-doped emitters to achieve saturated red electroluminescence. nih.govuq.edu.au

Indenopyrazine derivatives have been developed as highly efficient blue emitting materials. optica.org

Acenaphthopyrazine derivatives are used as electron acceptors in thermally activated delayed fluorescence (TADF) emitters, producing highly efficient deep-red OLEDs. rsc.org

2-Cyanopyrazine derivatives have been used to construct blue TADF emitters with high fluorescence rates and short lifetimes. frontiersin.org

The synthesis of these diverse and highly functional pyrazine structures underscores the importance of versatile, halogenated precursors like this compound.

Table 2: Performance of Pyrazine-Based Derivatives in OLEDs

| Pyrazine Derivative Type | Emission Color | Max. Brightness (cd/m²) | Max. Efficiency |

|---|---|---|---|

| Thieno-[3,4-b]-pyrazine with Arylamino/Carbazolyl groups | Red | 1020 | 0.6 cd/A nih.gov |

| Thieno-[3,4-b]-pyrazine with Tetraphenylethylene groups | Red | 1385 | 0.66 cd/A uq.edu.au |

| Indenopyrazine with Pyrene side groups | Blue / White | - | 3.95 cd/A (White OLED) optica.org |

| Acenaphthopyrazine (TADF) | Deep-Red | - | >14% EQE rsc.org |

Building Block for Organic Semiconductors

The same properties that make pyrazine derivatives suitable for OLEDs also make them excellent building blocks for organic semiconductors. Materials for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), rely on molecules with high charge carrier mobility and tunable energy levels. Heteroacenes that incorporate the pyrazine ring, such as dithienopyrazines, are widely used for these applications. sigmaaldrich.com

The synthesis of these extended π-conjugated systems often starts from halogenated precursors. This compound provides a strategic starting point for building complex, high-performance organic semiconductors. The sequential and selective substitution of its halogen atoms allows for the construction of asymmetric molecules, which can be beneficial for controlling morphology and packing in the solid state—a critical factor for semiconductor performance. Transition metal-catalyzed cross-coupling reactions are the primary tool for extending the conjugation of the pyrazine core, leading to materials with tailored electronic properties. researchgate.netsigmaaldrich.com

Utility in Industrial Chemical Processes and Specialty Chemicals

Beyond advanced materials, this compound is a valuable intermediate in the broader chemical industry for the synthesis of specialty chemicals. Halogenated heterocyclic compounds are fundamental building blocks in the production of a wide range of commercial products, including pharmaceuticals and agrochemicals.

The trifunctional nature of this compound offers significant advantages in multi-step industrial syntheses. The differential reactivity of the C-Br bond versus the C-Cl bonds under various reaction conditions (e.g., in palladium-catalyzed couplings) allows for regioselective functionalization. This chemical handle diversity makes it a powerful tool for constructing complex molecular architectures required for specialty chemicals such as dyes, pigments, and other functional organic molecules. While many published applications focus on its pyridine (B92270) analogues, the fundamental reactivity and utility as a versatile building block are directly transferable to the pyrazine system. nih.govfrontiersin.org

Q & A

Q. What are the standard synthetic protocols for preparing 3-Bromo-2,5-dichloropyrazine?

Answer: A representative synthesis involves halogenation and diazotization steps. For example, bromination of dichloropyrazine derivatives can be achieved using HBr (48% in water) and NaNO₂ in THF at 0°C, followed by quenching with ice-cold water and KOH. Purification via flash column chromatography (SiO₂, PE/EA 20:1) yields the product as a colorless solid (79% yield) . Key considerations include:

- Reaction conditions: Strict temperature control (0°C) to minimize side reactions.

- Workup: Sequential extraction with ethyl acetate and drying over MgSO₄.

- Characterization: ¹³C NMR (CDCl₃) shows peaks at δ 146.84 (pyrazine C) and 136.49 (halogenated C) .

Q. How is this compound characterized spectroscopically?

Answer: Critical spectroscopic data include:

| Technique | Key Signals |

|---|---|

| ¹³C NMR | δ 146.84 (pyrazine C), 136.49 (C-Br/C-Cl) |

| TLC (PE/EA 20:1) | Rf = 0.70 |

| Challenges include distinguishing overlapping signals from halogenated carbons. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are recommended for unambiguous confirmation . |

Q. What solvents and reaction conditions optimize stability during synthesis?

Answer:

- Solvents: THF or dichloromethane (DCM) for solubility and inertness.

- Temperature: Maintain ≤0°C during bromination to prevent decomposition.

- Quenching: Use ice-cold water to arrest reactive intermediates .

Advanced Research Questions

Q. How do bromo and chloro substituents influence cross-coupling reactivity in pyrazine derivatives?

Answer: The electron-withdrawing nature of Cl and Br substituents deactivates the pyrazine ring, directing electrophilic substitutions to specific positions (e.g., para to halogens). For example:

Q. What strategies mitigate side reactions during functionalization of this compound?

Answer:

Q. How can computational modeling predict regioselectivity in further substitutions?

Answer: DFT calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For this compound:

Q. What are the challenges in analyzing byproducts from halogenation reactions?

Answer:

- Co-elution in chromatography: Use reverse-phase C18 columns (PE/EA gradients) to separate dihalogenated isomers .

- Mass spectrometry: Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) help distinguish from Cl-containing fragments .

Applications in Method Development

Q. How is this compound used in synthesizing coordination polymers?

Answer: The compound serves as a ligand precursor for Cu(I) complexes, where Br and Cl participate in halogen bonding. Key steps:

Deprotonation: Treat with KOH to generate pyrazine-2-amine.

Metal coordination: React with CuBr in acetonitrile to form 1D polymers, characterized by X-ray diffraction .

Q. Can this compound act as a precursor for bioorthogonal probes?

Answer: Yes, bromine can be replaced via nucleophilic aromatic substitution (SNAr) with tetrazines or fluorophores for click chemistry applications. Example protocol:

Safety and Handling

- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods due to potential HBr release during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.